Hafnium oxide - 12055-23-1

Hafnium oxide

Catalog Number: EVT-303699
CAS Number: 12055-23-1
Molecular Formula: HfO2
Molecular Weight: 210.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hafnium oxide is a white, solid inorganic compound with the chemical formula HfO2. It is the most common and stable oxide of hafnium. Hafnium oxide occurs naturally in small amounts associated with zirconium in most zirconium minerals []. It plays a crucial role in scientific research due to its unique physical and chemical properties, making it a key material in various technological applications.

Synthesis Analysis
  • Atomic Layer Deposition (ALD): ALD is a widely used technique for depositing thin films of HfO2. This method allows precise control over film thickness and uniformity, making it ideal for nano-devices [, , , , , , , ].
  • Sputtering: This method involves bombarding a hafnium target with ions, causing atoms to be ejected and deposited onto a substrate, forming a thin film of HfO2. Ion beam sputtering allows for precise control over film properties and is suitable for various applications [].
  • Hydrothermal synthesis: This method involves synthesizing HfO2 nanoparticles in a high-pressure aqueous environment. By manipulating factors like aging temperature, reactant concentrations, and reaction time, both tetragonal and monoclinic phases of HfO2 nanoparticles can be obtained [].
  • Thermal Evaporation: This process involves heating hafnium oxide to a high temperature, causing it to vaporize and subsequently deposit onto a substrate. This method allows for the fabrication of high-quality thin films [].
Molecular Structure Analysis
  • Monoclinic HfO2: This is the most stable phase at room temperature and exhibits a low symmetry structure [, , , ].
  • Tetragonal HfO2: This phase is stable at higher temperatures and is known for its high dielectric constant [, , ].
  • Cubic HfO2: This phase is stable at even higher temperatures and shares similarities with silicon dioxide in its structure [].
Mechanism of Action
  • Gate dielectric: In CMOS technology, HfO2 acts as a gate dielectric due to its high dielectric constant, reducing leakage current and enabling smaller device dimensions [, , , , , , ].
  • Ferroelectric material: Doped HfO2 exhibits ferroelectric properties, enabling its use in non-volatile memory devices. The mechanism involves the switching of polarization by applying an external electric field [, , , , , ].
  • Resistive switching: In resistive random-access memory (RRAM) devices, HfO2 acts as the switching layer. The resistance of the material changes depending on the applied voltage, enabling data storage. The mechanism is attributed to the formation and rupture of conductive filaments within the HfO2 layer [, , , ].
  • Catalyst: HfO2 can act as a catalyst in certain chemical reactions, promoting the oxidation of various analytes in gas sensing applications [].
Physical and Chemical Properties Analysis
  • High dielectric constant: HfO2 exhibits a high dielectric constant, making it suitable for use as a gate dielectric in transistors, enabling smaller device sizes and lower power consumption [, , , , , , ].
  • Wide band gap: HfO2 has a wide band gap, making it an excellent insulator [, ].
  • High refractive index: This property makes HfO2 valuable for optical coatings and applications [, ].
  • High melting point: HfO2 has a very high melting point, indicating its thermal stability [].
  • Chemical inertness: HfO2 is chemically inert and resistant to most chemicals, making it a durable material [].
Applications
  • Microelectronics: As a high-k dielectric material, HfO2 is employed in MOSFET transistors, DRAM capacitors, and other microelectronic devices, allowing for continued miniaturization and improved performance [, , , , , , , , ].
  • Memory devices: Ferroelectric HfO2 is used in FeFETs and FeRAMs, offering advantages like low power consumption, fast write speeds, and non-volatile data storage [, , , , ].
  • Neuromorphic computing: HfO2 memristors are being investigated for their potential as artificial synapses in neuromorphic computing architectures due to their analog resistance change capabilities [].
  • Optical coatings: The high refractive index of HfO2 makes it valuable for anti-reflection coatings in optical devices [, ].
  • Chemical mechanical planarization: HfO2 is used in CMP processes for the planarization of various materials in semiconductor manufacturing [].
  • Transdermal drug delivery: Hollow HfO2 microneedles have been developed for enhanced drug delivery through the skin [].
  • Radiation-hardened electronics: HfO2 exhibits radiation hardness, making it suitable for use in space and other radiation-prone environments [].
  • Catalysis: HfO2 can act as a catalyst in certain chemical reactions, particularly in gas sensing applications for the detection of volatile compounds [].

Hafnium Silicate (HfSiO)

  • Compound Description: Hafnium silicate is a compound formed by the reaction of hafnium oxide with silicon. [] It typically forms a thin layer at the interface between hafnium oxide and silicon.
  • Relevance to Hafnium Oxide: Hafnium silicate plays a crucial role in improving the interfacial condition between hafnium oxide and silicon. This improved interface is beneficial for enhancing the performance and reliability of hafnium oxide-based devices. []

Zirconium Oxide (ZrO2)

  • Compound Description: Zirconium oxide, also known as zirconia, is a ceramic material often used in its stabilized form (e.g., yttrium-stabilized zirconia). It shares similar properties with hafnium oxide, including polymorphism and high dielectric constant. [, , ]
  • Relevance to Hafnium Oxide: Zirconium oxide is completely miscible with hafnium oxide, forming solid solutions like Hf0.5Zr0.5O2. [] These mixed oxides often exhibit improved properties compared to pure hafnium oxide, including better ferroelectric characteristics, lower charge trapping, and higher drive current. []

Silicon Oxide (SiO2)

  • Compound Description: Silicon oxide, commonly known as silica, is a well-studied dielectric material widely used in semiconductor devices. [, ]

Hafnium Tetrachloride (HfCl4)

  • Compound Description: Hafnium tetrachloride is a common precursor used in the synthesis of hafnium oxide nanoparticles and thin films. [, , ]
  • Relevance to Hafnium Oxide: Hafnium tetrachloride serves as a starting material for producing hafnium oxide through various methods, including hydrothermal synthesis and atomic layer deposition. [, , ]

Tetrakis(diethylamino)hafnium (Hf(NEt2)4)

  • Compound Description: Tetrakis(diethylamino)hafnium is an organometallic precursor used in the atomic layer deposition of hafnium oxide films. []
  • Relevance to Hafnium Oxide: This precursor provides an alternative to hafnium chloride (HfCl4) for depositing hafnium oxide, potentially offering advantages in terms of film purity and reduced corrosivity during deposition. []

Yttrium Oxide (Y2O3)

  • Compound Description: Yttrium oxide is a common dopant used to stabilize the high-temperature phases of zirconium oxide and enhance its properties. [, ]
  • Relevance to Hafnium Oxide: Similar to its role in zirconia, yttrium oxide can be incorporated into hafnium oxide to modify its structural and electrical properties, particularly in applications like thermal barrier coatings and high-k dielectrics. [, ]

Gadolinium Oxide (Gd2O3)

  • Compound Description: Gadolinium oxide, often used in its doped form, is a material known for its luminescent and magnetic properties. [, ]
  • Relevance to Hafnium Oxide: Gadolinium oxide can be incorporated into hafnium oxide to form gadolinium-silicon oxide (GdSiO), which exhibits dielectric properties similar to non-densified silicon dioxide. []

Lanthanum Oxide (La2O3)

  • Compound Description: Lanthanum oxide is a rare-earth oxide known for its high dielectric constant and use in various electronic applications. [, ]
  • Relevance to Hafnium Oxide: Lanthanum oxide, similar to gadolinium oxide, can be combined with hafnium oxide to form lanthanum-lutetium oxide (LaLuO) with dielectric properties resembling non-densified silicon dioxide. [] It can also be used as a capping layer in hafnium oxide-based gate dielectric stacks to improve leakage characteristics. []

Titanium Nitride (TiN)

  • Compound Description: Titanium nitride is a ceramic material with excellent electrical conductivity and high thermal stability, often used as a diffusion barrier and electrode material in microelectronic devices. [, , , ]
  • Relevance to Hafnium Oxide: Titanium nitride is frequently employed as an electrode material in conjunction with hafnium oxide in various device structures, such as resistive switching memory (RRAM) and metal-insulator-metal capacitors. [, , , ] It can also serve as a blocking layer to control filament growth in CBRAM devices. []

Properties

CAS Number

12055-23-1

Product Name

Hafnium oxide

IUPAC Name

dioxohafnium

Molecular Formula

HfO2

Molecular Weight

210.5 g/mol

InChI

InChI=1S/Hf.2O

InChI Key

CJNBYAVZURUTKZ-UHFFFAOYSA-N

SMILES

O=[Hf]=O

Canonical SMILES

O=[Hf]=O

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